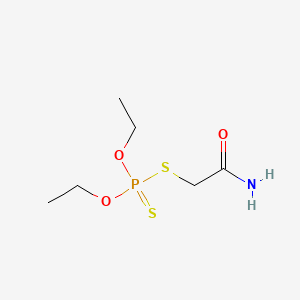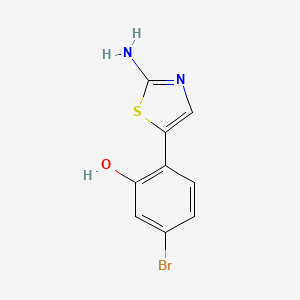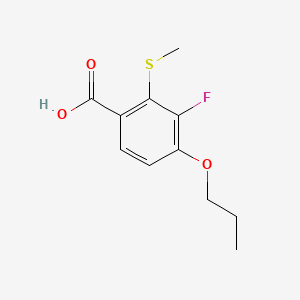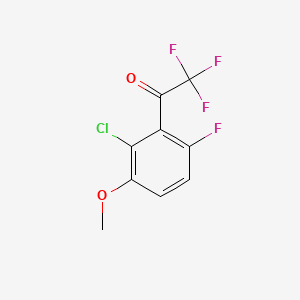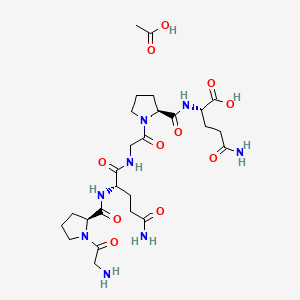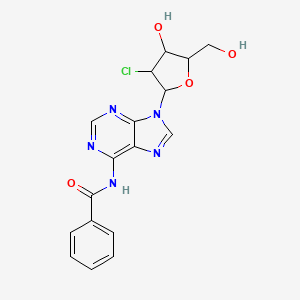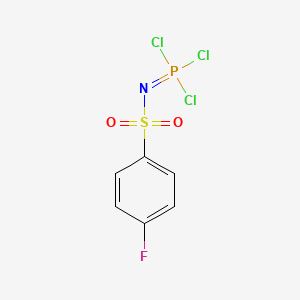
N-(4-Fluorobenzene-1-sulfonyl)phosphorimidic trichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Fluorobenzene-1-sulfonyl)phosphorimidic trichloride is a chemical compound that features a phosphorimidic trichloride group attached to a 4-fluorobenzene-1-sulfonyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzene-1-sulfonyl)phosphorimidic trichloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with phosphorus trichloride and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-Fluorobenzenesulfonyl chloride is reacted with phosphorus trichloride in the presence of a suitable solvent such as dichloromethane.
Step 2: Ammonia is then introduced to the reaction mixture, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Fluorobenzene-1-sulfonyl)phosphorimidic trichloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the phosphorimidic trichloride group.
Oxidation and Reduction: The sulfonyl and phosphorimidic groups can be involved in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a corresponding sulfonamide derivative.
Aplicaciones Científicas De Investigación
N-(4-Fluorobenzene-1-sulfonyl)phosphorimidic trichloride has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is investigated for its role in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which N-(4-Fluorobenzene-1-sulfonyl)phosphorimidic trichloride exerts its effects involves the interaction of its functional groups with molecular targets. The sulfonyl group can act as an electrophile, while the phosphorimidic trichloride group can participate in nucleophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluorobenzenesulfonyl chloride: A related compound that lacks the phosphorimidic trichloride group.
N-Fluorobenzenesulfonimide: Another fluorinated sulfonyl compound with different reactivity and applications.
Uniqueness
N-(4-Fluorobenzene-1-sulfonyl)phosphorimidic trichloride is unique due to the presence of both the sulfonyl and phosphorimidic trichloride groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups is not commonly found in other compounds, making it a valuable reagent in various research fields.
Propiedades
Número CAS |
1525-81-1 |
|---|---|
Fórmula molecular |
C6H4Cl3FNO2PS |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
4-fluoro-N-(trichloro-λ5-phosphanylidene)benzenesulfonamide |
InChI |
InChI=1S/C6H4Cl3FNO2PS/c7-14(8,9)11-15(12,13)6-3-1-5(10)2-4-6/h1-4H |
Clave InChI |
IWOBLRDDXXBPHM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)S(=O)(=O)N=P(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Biotinylamidoethyl)dithiopropionylamino]-N-11-[4-benzoyl-1,3-bis-(D-manos-4-yloxy)-2-propylamino-3,6,9,12-tetraoxododecanyl]-N'-(2-hydroxylcarbonylethylamino)malonic Acid Diamide](/img/structure/B14753943.png)
![[(10R,13S)-10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14753946.png)
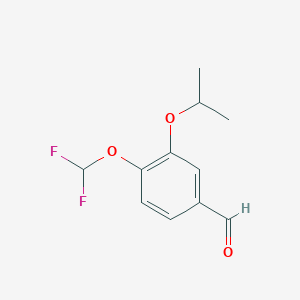
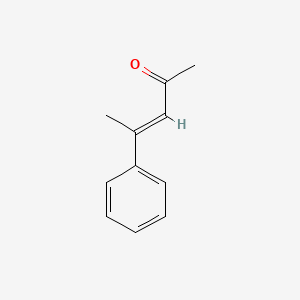
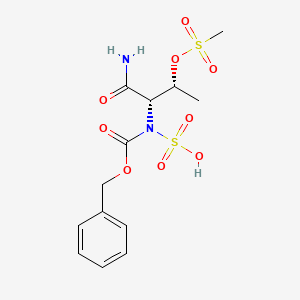
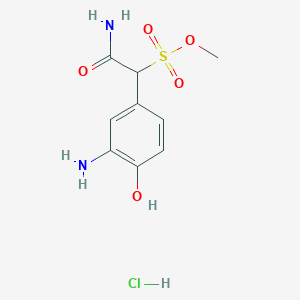
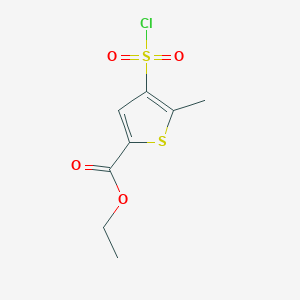
![1-[(2R,3S,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidine-2,4-dione](/img/structure/B14753975.png)
